1,2-Ethanediamine, 1-(2-thienyl)-

Description

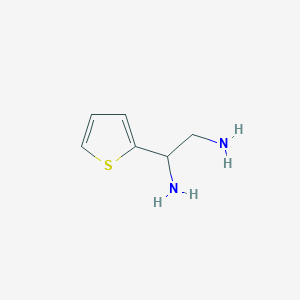

1,2-Ethanediamine, 1-(2-thienyl)- is a substituted ethylenediamine derivative featuring a thiophene ring at the ethanediamine backbone. Thiophene, an aromatic heterocycle with a sulfur atom, confers unique electronic and steric properties, making this compound of interest in coordination chemistry, catalysis, and pharmaceutical synthesis.

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

1-thiophen-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C6H10N2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,4,7-8H2 |

InChI Key |

SVDTXKRBEWNUBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(CN)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1,2-Ethanediamine, 1-(2-thienyl)- with selected analogs:

*Calculated based on molecular formula.

Key Observations:

- Electron-Donating Effects : Thienyl groups enhance electron density, improving coordination with transition metals compared to aliphatic or phenyl-substituted analogs .

- Solubility : Bulky or hydrophobic substituents (e.g., dodecyl, tetraethyl) reduce aqueous solubility, while ionic derivatives (e.g., acetate salts) are more polar .

- Chirality: Chiral diamines (e.g., (1R,2R)-isomers) are critical in asymmetric catalysis, whereas non-chiral analogs like 1-(2-thienyl)-ethanediamine may serve as ligands in racemic systems .

Coordination Chemistry :

- Thienyl-substituted ethanediamines act as bidentate ligands, forming stable complexes with metals like nickel or copper. This contrasts with simpler ethylenediamine (C2H8N2, MW 60.10), which lacks aromatic stabilization .

- Example: Thienyl groups in 1,2-Ethanediamine, N,N,N',N'-tetraethyl-1,2-di-2-thienyl may stabilize radical intermediates in catalytic cycles .

Pharmaceutical Relevance :

- Ethanediamine derivatives are found in penicillin formulations (e.g., N,N'-bis(phenylmethyl)-1,2-ethanediamine as a counterion) . Thienyl analogs could modify drug solubility or bioavailability.

Preparation Methods

Direct Amination of Sulfonate Esters

The amination of sulfonate esters represents a straightforward route to 2-(2-thienyl)ethylamine, a precursor to 1-(2-thienyl)ethylenediamine. In this method, 1-(2-thienyl)-2-propanol p-toluenesulfonate is treated with excess ammonia under high-pressure conditions. The reaction proceeds via nucleophilic substitution, where ammonia displaces the tosylate group to form the primary amine .

Optimization Insights :

-

Temperature : Elevated temperatures (80°C) enhance reaction kinetics, achieving 53% yield after 15 hours .

-

Solvent : Anhydrous ammonia acts as both solvent and reagent, minimizing side reactions .

-

Workup : Sequential extraction with ether and hydrochloric acid isolates the amine, followed by vacuum distillation to purify the product .

While efficient, this method requires specialized autoclave equipment and yields moderate purity due to competing hydrolysis byproducts .

Phthalimide Intermediate Strategy

The Gabriel synthesis, utilizing phthalimide as a protecting group, offers higher selectivity for primary amines. N-2-(2-thienyl)-ethyl phthalimide is synthesized by reacting 2-(2-thienyl)-ethyl p-toluenesulfonate with phthalimide in dimethylformamide (DMF) at 80°C . Subsequent cleavage with diethylenetriamine releases the amine.

Key Steps :

-

Phthalimide Formation : Sodium carbonate in DMF facilitates the substitution, yielding 44% of the intermediate .

-

Deprotection : Heating the phthalimide with diethylenetriamine at 120°C for 4 hours achieves 77% yield .

This method avoids harsh ammoniation conditions but introduces additional steps for protection and deprotection.

Reductive Amination of Thienyl Ketones

Acylated intermediates derived from thienyl ketones are reduced to amines using zinc-hydrochloric acid systems. For example, benzoyl-protected thienyl ketones undergo reduction under anhydrous ether or tetrahydrofuran (THF), followed by acid hydrolysis to yield the amine .

Reaction Conditions :

-

Reduction : Zinc powder and HCl gas at 19 Torr selectively reduce the ketone to a methylene group .

-

Hydrolysis : Dilute sulfuric acid (5–100%) cleaves the benzoyl group at ambient to reflux temperatures .

This method is versatile for functionalized derivatives but requires careful control of reducing agents to prevent over-reduction.

Schiff Base Formation with Ethylenediamine

Ethylenediamine reacts with 3-(2-oxo-2-(2-thienyl)ethylidene)indol-2-ones in aqueous micellar media to form Schiff base adducts. While the primary products are imines, reductive conditions (e.g., NaBH4) could theoretically yield 1-(2-thienyl)ethylenediamine derivatives .

Micellar Catalysis :

-

Catalyst : Tetrabutylammonium bromide (15 mol%) enhances reaction rates by concentrating reactants in hydrophobic micelles .

-

Temperature : Reactions proceed efficiently at 60°C, achieving >90% yields for Schiff bases .

Adapting this method for reductive amination could provide a green chemistry pathway, though experimental validation is needed.

Comparative Analysis of Synthetic Methods

Q & A

Q. What strategies validate the biological activity of thienyl-ethanediamine derivatives without reliable in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.